Rotigotine N-Oxide Hydrochloride

Analytical Method Validation Regulatory Compliance Impurity Profiling

Rotigotine N-Oxide Hydrochloride (CAS 2708278-88-8) is the official EP Impurity E reference standard, an oxidative degradant of rotigotine's tertiary amine. For ANDA submissions and commercial QC, substitution with unqualified N-oxide impurity standards is scientifically and regulatorily invalid. Only this fully characterized, pharmacopeia-designated standard provides the traceability, certified purity, and analytical data required for stability-indicating methods, forced degradation (ICH Q1A), and batch release testing. Procure the definitive EP Impurity E standard to ensure regulatory compliance and patient safety.

Molecular Formula C19H26ClNO2S
Molecular Weight 367.9 g/mol
Cat. No. B13853543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRotigotine N-Oxide Hydrochloride
Molecular FormulaC19H26ClNO2S
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCCC[N+](CCC1=CC=CS1)(C2CCC3=C(C2)C=CC=C3O)[O-].Cl
InChIInChI=1S/C19H25NO2S.ClH/c1-2-11-20(22,12-10-17-6-4-13-23-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-,20?;/m0./s1
InChIKeySXMMSFOLBFZNIY-JNTYTKDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rotigotine N-Oxide Hydrochloride: Sourcing a Critical EP-Designated Impurity Reference Standard


Rotigotine N-Oxide Hydrochloride (CAS 2708278-88-8) is a chemically defined impurity of the non-ergoline dopamine agonist rotigotine, officially designated as Rotigotine EP Impurity E. It is an oxidative degradation product formed via oxidation of the parent drug's tertiary amine moiety [1]. As a pharmacopeial reference standard, it is indispensable for analytical method validation, stability studies, and quality control in pharmaceutical development and manufacturing, ensuring compliance with stringent regulatory specifications for rotigotine active pharmaceutical ingredient (API) and finished dosage forms [1].

Why Rotigotine N-Oxide Hydrochloride Cannot Be Substituted with Unqualified Impurity Standards


In pharmaceutical analysis, particularly for Abbreviated New Drug Applications (ANDAs) and commercial production, the use of a non-pharmacopeial or unqualified impurity standard in place of Rotigotine N-Oxide Hydrochloride is scientifically and regulatorily invalid. Rotigotine is highly susceptible to oxidation, a major degradation pathway leading to the formation of N-oxide impurities [1]. Using an unqualified standard, such as a structurally similar but not pharmacopeia-approved N-oxide, introduces unacceptable risk of inaccurate quantification, method failure, and non-compliance during regulatory submission. Only a fully characterized standard like Rotigotine N-Oxide Hydrochloride, which is specifically designated as Impurity E in the European Pharmacopoeia (EP) and other compendia, provides the necessary traceability, validated purity profile, and certified analytical data required for robust stability-indicating methods and quality control release testing [1].

Rotigotine N-Oxide Hydrochloride: Quantifiable Differentiation for Analytical and Regulatory Decision-Making


Pharmacopeial Identity and Qualified Impurity Status vs. Unqualified Degradants

Rotigotine N-Oxide Hydrochloride is unequivocally identified as Rotigotine EP Impurity E, a qualified impurity in the European Pharmacopoeia. In contrast to the four new, unqualified degradation products (DP-1 through DP-4) also identified in forced degradation studies, Impurity E is an established, regulated compound with defined acceptance criteria [1]. This designation provides a verifiable, compliance-driven advantage over uncharacterized oxidative byproducts.

Analytical Method Validation Regulatory Compliance Impurity Profiling

Selective Oxidation as a Primary Degradation Pathway: N-Oxide vs. N-Desalkyl Metabolites

Under ICH-guided forced degradation conditions, Rotigotine N-Oxide (Impurity E) is formed selectively under oxidative stress, a major route of degradation for the API [1]. This is distinct from the primary Phase I metabolic pathway in vivo, which is N-desalkylation [2]. The formation of N-Oxide is therefore a critical marker of chemical instability (e.g., due to formulation or storage conditions), not metabolic clearance, making its monitoring essential for shelf-life determination.

Forced Degradation Stability Studies Oxidative Stress

Analytical Target for Degradation: Rotigotine N-Oxide vs. Parent API

In a comprehensive forced degradation study, Rotigotine N-Oxide (Impurity E) was detected as a specific degradation product under oxidative and photolytic conditions. The study confirmed that a reversed-phase HPLC method must be capable of resolving the N-Oxide peak from the parent rotigotine peak and other impurities to be considered stability-indicating [1]. Using an unqualified standard would not guarantee the same validated resolution and peak identity confirmation required by regulatory bodies.

HPLC Method Development Related Substances Forced Degradation

Rotigotine N-Oxide Hydrochloride: Primary Applications in Pharmaceutical Quality and Development


Forced Degradation Studies for New Formulations and Generics

As a key oxidative degradant, Rotigotine N-Oxide Hydrochloride is a critical reference standard for forced degradation studies of new rotigotine formulations or generic versions. Its use in stress testing under ICH guidelines is mandatory to develop and validate stability-indicating methods, identify degradation pathways, and establish appropriate storage conditions and shelf-life specifications [1].

Method Development and Validation for ANDA Submissions

For generic drug manufacturers, the Rotigotine N-Oxide Hydrochloride standard is non-negotiable for Abbreviated New Drug Application (ANDA) submissions. It is required to validate HPLC or UPLC methods for related substances determination, ensuring the analytical procedure can accurately quantify this specific EP Impurity E in the presence of the API and other excipients [1].

Routine Quality Control and Batch Release Testing

In commercial production, this impurity standard is used for routine quality control testing of rotigotine API and finished dosage forms (e.g., transdermal patches). Quantification against this certified reference material confirms that each batch complies with the pharmacopeial acceptance limits for Impurity E, a prerequisite for batch release and patient safety [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rotigotine N-Oxide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.